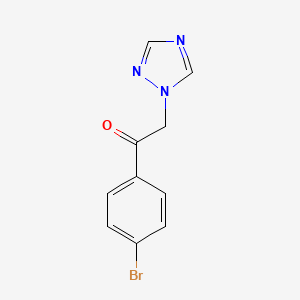
1,10-Bis(4-carboxyphenoxy)decane
Übersicht
Beschreibung
1,10-Bis(4-carboxyphenoxy)decane is a chemical compound with the molecular formula C24H30O6 and a molecular weight of 414.50 g/mol . It is also known by other names such as 4,4’- (Decane-1,10-diylbis(oxy))dibenzoic acid. This compound is primarily used in research and has applications in various scientific fields.
Vorbereitungsmethoden
1,10-Bis(4-carboxyphenoxy)decane can be synthesized through the reaction of 1,10-dibromodecane with 4-hydroxybenzoic acid . The reaction typically involves the use of potassium iodide and potassium hydroxide in ethanol, with reflux conditions for about 12 hours . The yield of this reaction is generally high, around 97% .
Analyse Chemischer Reaktionen
1,10-Bis(4-carboxyphenoxy)decane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly involving the carboxylic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,10-Bis(4-carboxyphenoxy)decane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,10-Bis(4-carboxyphenoxy)decane involves its ability to modulate immune responses. It has been shown to have immunosuppressive capabilities, effectively reducing inflammation and ameliorating symptoms of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound achieves this by targeting specific molecular pathways involved in the immune response, leading to a reduction in inflammatory cytokine production and immune cell activation.
Vergleich Mit ähnlichen Verbindungen
1,10-Bis(4-carboxyphenoxy)decane can be compared with other similar compounds, such as:
- 4-N-Decyloxybenzoic acid
- 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
- 4-(N-Nonyl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific decane backbone and carboxyphenoxy groups, which confer distinct chemical properties and biological activities .
Eigenschaften
IUPAC Name |
4-[10-(4-carboxyphenoxy)decoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKWFXOXXUQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328007 | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74774-61-1 | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,10-bis(4-carboxyphenoxy)decane in the synthesis of cholesteric copolyesters?
A1: this compound acts as a diacid monomer in the polycondensation reaction with silylated sugar diols like isosorbide, isomannide, and 2,3-isopropylidene threitol []. This reaction, when conducted with silylated methylhydroquinone as a co-monomer, yields cholesteric copolyesters. These copolyesters exhibit a cholesteric liquid crystalline phase above 200°C and display unique optical properties, such as the blue Grandjean texture observed in copolymers with lower sugar diol content [].
Q2: How does the structure of this compound contribute to the properties of the resulting copolyesters?
A2: The structure of this compound influences the flexibility and linearity of the resulting copolyester chains. Its long decamethylene spacer unit introduces flexibility, while the rigid aromatic rings contribute to the overall anisotropy required for liquid crystal formation []. The combination of these structural features, alongside the chiral nature of the sugar diols, plays a crucial role in dictating the self-assembly of the copolymers into a cholesteric mesophase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
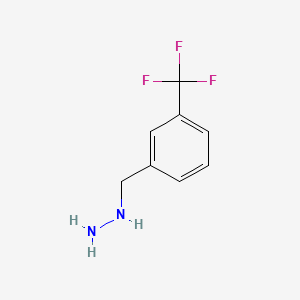
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
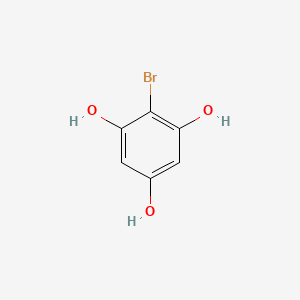
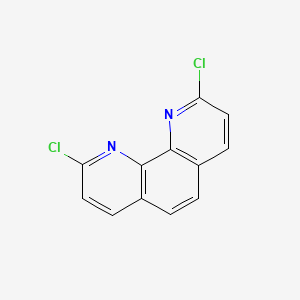
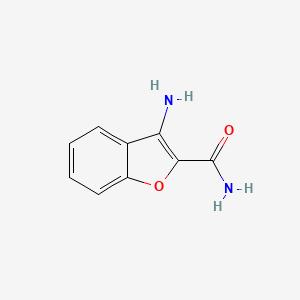
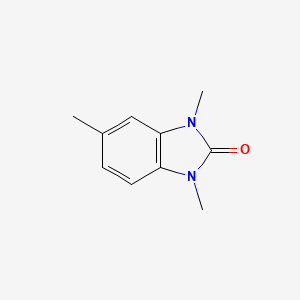
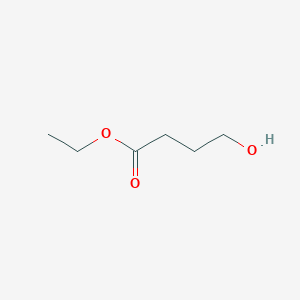
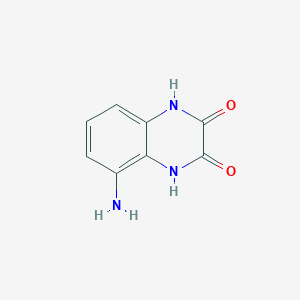
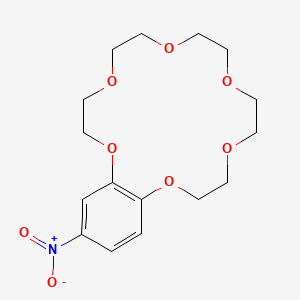
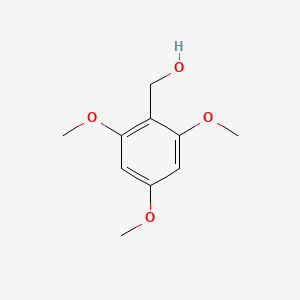
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)

